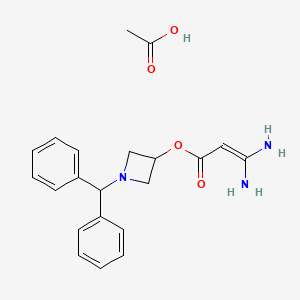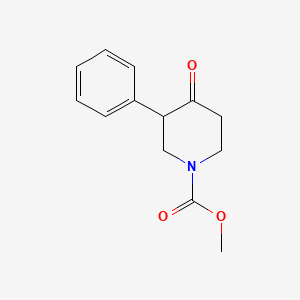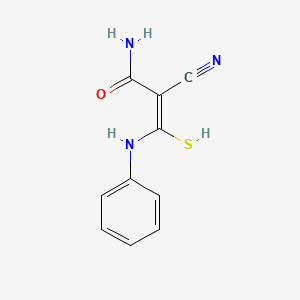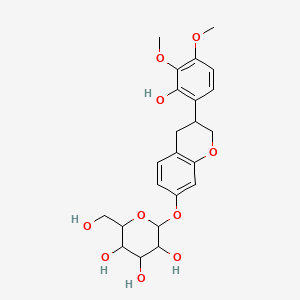![molecular formula C16H18O2S5 B12326617 2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)
2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol is a chemical compound with the molecular formula C16H18O2S5 and a molecular weight of 402.64 g/mol . This compound is characterized by the presence of sulfonyl and thioether groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol typically involves the reaction of 4,4’-dithiodiphenyl sulfone with ethylene glycol in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the thioether sites, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol groups make it useful in studying redox biology and as a potential antioxidant.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol involves its ability to undergo redox reactions. The thiol groups can donate electrons, making the compound an effective antioxidant. This property allows it to interact with various molecular targets and pathways involved in oxidative stress and redox signaling .
Comparison with Similar Compounds
Similar compounds to 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol include:
4,4’-Dithiodiphenyl sulfone: This compound is a precursor in the synthesis of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol and shares similar chemical properties.
Bis(4-chlorophenyl) sulfone: Another sulfone compound with different substituents, leading to variations in reactivity and applications.
Dithiothreitol (DTT): A commonly used reducing agent in biochemistry, which also contains thiol groups but lacks the sulfonyl and thioether functionalities.
The uniqueness of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol lies in its combination of sulfonyl and thioether groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H18O2S5 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-[4-[4-(2-sulfanylethylsulfanyl)phenyl]sulfonylphenyl]sulfanylethanethiol |
InChI |
InChI=1S/C16H18O2S5/c17-23(18,15-5-1-13(2-6-15)21-11-9-19)16-7-3-14(4-8-16)22-12-10-20/h1-8,19-20H,9-12H2 |
InChI Key |
UECDEGJHFHHJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCS)S(=O)(=O)C2=CC=C(C=C2)SCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate](/img/structure/B12326534.png)
![Carbamic acid, [(1S)-1-acetyl-3-butenyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326550.png)
![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)
![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)



![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)


![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)

![[3-Chloro-5-(3,5-dichloro-phenyl)-isothiazol-4-yl]-carbamic acid methyl ester](/img/structure/B12326601.png)
![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
